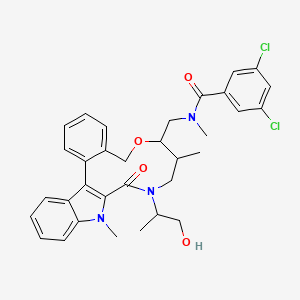

BRD1991

描述

属性

分子式 |

C33H35Cl2N3O4 |

|---|---|

分子量 |

608.6 g/mol |

IUPAC 名称 |

3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide |

InChI |

InChI=1S/C33H35Cl2N3O4/c1-20-16-38(21(2)18-39)33(41)31-30(27-11-7-8-12-28(27)37(31)4)26-10-6-5-9-22(26)19-42-29(20)17-36(3)32(40)23-13-24(34)15-25(35)14-23/h5-15,20-21,29,39H,16-19H2,1-4H3 |

InChI 键 |

XHSQRYCQVHKXLF-UHFFFAOYSA-N |

规范 SMILES |

CC1CN(C(=O)C2=C(C3=CC=CC=C3COC1CN(C)C(=O)C4=CC(=CC(=C4)Cl)Cl)C5=CC=CC=C5N2C)C(C)CO |

产品来源 |

United States |

Foundational & Exploratory

BRD1991: A Technical Guide to its Modulation of Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD1991 is a small molecule that has been identified as a selective inducer of autophagy. This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, with a focus on its core mechanism of action, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating autophagy.

Core Mechanism of Action: Disruption of the Beclin 1/Bcl-2 Complex

This compound functions by selectively disrupting the protein-protein interaction between Beclin 1 and Bcl-2.[1] Under basal conditions, the anti-apoptotic protein Bcl-2 sequesters the autophagy-initiating protein Beclin 1, thereby inhibiting autophagy.[1] this compound binds to Bcl-2, leading to the release of Beclin 1, which is then free to initiate the formation of autophagosomes, the hallmark of autophagy.[1] A key feature of this compound's mechanism is its selectivity for the Beclin 1/Bcl-2 interaction over the interaction between Bcl-2 and the pro-apoptotic protein Bax. This selectivity is crucial as it allows for the induction of autophagy without triggering apoptosis, a common side effect of less selective Bcl-2 inhibitors.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies characterizing the activity of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Description | This compound IC50 (µM) |

| Beclin 1/Bcl-2 AlphaLISA | Measures the disruption of the Beclin 1 and Bcl-2 protein interaction in a cell-free system. | 11.4 |

| Bax/Bcl-2 AlphaLISA | Measures the disruption of the pro-apoptotic Bax and Bcl-2 protein interaction. | > 40 |

Data extracted from Chiang et al., 2018.

Table 2: Cellular Activity of this compound in HeLa cells

| Assay | Endpoint | Concentration (µM) | Result |

| GFP-LC3 Puncta Formation | Induction of autophagy | 20 | Significant increase in GFP-LC3 puncta per cell |

| LC3-I to LC3-II Conversion (Western Blot) | Autophagic flux | 20 | Increased ratio of LC3-II to LC3-I, further enhanced with Bafilomycin A1 |

| PARP Cleavage (Western Blot) | Induction of apoptosis | 20 | No significant increase in cleaved PARP |

| Cell Viability (CellTiter-Glo) | Cytotoxicity | 20 | Mild cytotoxicity observed |

Data extracted from Chiang et al., 2018.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway modulated by this compound and the experimental workflows used to characterize its activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Beclin 1/Bcl-2 AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

Objective: To quantify the disruption of the Beclin 1/Bcl-2 interaction by this compound in a cell-free system.

Materials:

-

Recombinant His-tagged Beclin 1

-

Recombinant GST-tagged Bcl-2

-

Nickel Chelate AlphaLISA Acceptor beads (PerkinElmer)

-

Glutathione AlphaLISA Donor beads (PerkinElmer)

-

This compound (or other test compounds)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well white microplates (e.g., OptiPlate)

-

Plate reader capable of AlphaLISA detection (e.g., EnVision)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add His-Beclin 1 and GST-Bcl-2 to each well.

-

Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.

-

Incubate the plate at room temperature for 1 hour with gentle shaking.

-

Add a mixture of Nickel Chelate AlphaLISA Acceptor beads and Glutathione AlphaLISA Donor beads to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaLISA-compatible plate reader at an excitation of 680 nm and emission of 615 nm.

-

Calculate the IC50 value from the dose-response curve.

GFP-LC3 Puncta Formation Assay

Objective: To visualize and quantify the formation of autophagosomes in cells treated with this compound.

Materials:

-

HeLa cells stably expressing GFP-LC3

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Bafilomycin A1 (optional, for autophagic flux measurement)

-

Hoechst 33342 or DAPI for nuclear staining

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed GFP-LC3 HeLa cells in a multi-well imaging plate (e.g., 96-well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours). For autophagic flux, co-treat with Bafilomycin A1 for the last 4 hours of the incubation.

-

Stain the cell nuclei with Hoechst 33342 or DAPI.

-

Acquire images using a fluorescence microscope or a high-content imaging system, capturing both the GFP and DAPI/Hoechst channels.

-

Quantify the number of GFP-LC3 puncta per cell using automated image analysis software. An increase in the number of puncta indicates the induction of autophagy.

LC3 Western Blot Analysis

Objective: To detect the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II) upon treatment with this compound.

Materials:

-

HeLa cells

-

This compound

-

Bafilomycin A1 (optional)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

PVDF membrane

-

Primary antibodies: Rabbit anti-LC3, Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed HeLa cells in a multi-well plate and treat with this compound as described for the GFP-LC3 assay.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated anti-rabbit secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities for LC3-II and β-actin to determine the relative increase in autophagic flux.

NMR Chemical Shift Perturbation Analysis

Objective: To confirm the direct binding of this compound to Bcl-2 and map the binding site.

Materials:

-

Purified, isotopically labeled (15N) Bcl-2 protein

-

This compound

-

NMR buffer (e.g., phosphate buffer in D2O)

-

NMR spectrometer

Procedure:

-

Acquire a baseline 1H-15N HSQC spectrum of the 15N-labeled Bcl-2 protein.

-

Add increasing concentrations of this compound to the protein sample.

-

Acquire a 1H-15N HSQC spectrum at each concentration of this compound.

-

Overlay the spectra and analyze the chemical shift perturbations of the backbone amide resonances of Bcl-2.

-

Residues exhibiting significant chemical shift changes upon addition of this compound are likely part of or are allosterically affected by the binding site.

Proteomic and Transcriptomic Effects

As of the date of this document, comprehensive proteomic or transcriptomic studies detailing the global cellular changes induced by this compound have not been published. The available data focuses on the direct target engagement and the immediate downstream effect on the autophagy pathway. Future studies employing techniques such as mass spectrometry-based proteomics (e.g., SILAC or TMT labeling) and RNA-sequencing will be crucial to elucidate the broader impact of this compound on cellular protein expression and gene regulation. Such studies would provide valuable insights into potential off-target effects, compensatory mechanisms, and the full therapeutic potential of this compound.

Conclusion

This compound is a valuable research tool for studying the induction of autophagy through the selective disruption of the Beclin 1/Bcl-2 complex. The experimental protocols provided in this guide offer a robust framework for investigating the cellular and molecular effects of this compound and similar compounds. Further research, particularly in the areas of proteomics and transcriptomics, will be instrumental in fully characterizing the cellular response to this promising autophagy-inducing agent.

References

Methodological & Application

Application Notes and Protocols: Western Blot Analysis of LC3-II Conversion Induced by BRD1991

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. A key event in autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). This conversion is a widely accepted hallmark of autophagy induction. BRD1991 has been identified as a novel small molecule inducer of autophagy. It functions by disrupting the inhibitory interaction between Beclin 1 and Bcl-2, a crucial regulatory step in the initiation of autophagosome formation.

These application notes provide a detailed protocol for the analysis of LC3-II conversion in response to this compound treatment using Western blotting. This method allows for the quantitative assessment of autophagy induction, which is essential for studying the compound's mechanism of action and its potential therapeutic applications.

Signaling Pathway of this compound-Induced Autophagy

This compound induces autophagy by targeting the Beclin 1-Bcl-2 complex. Under basal conditions, Bcl-2 sequesters Beclin 1, preventing its participation in the Class III PI3K complex and thereby inhibiting autophagy. This compound disrupts this interaction, liberating Beclin 1 to initiate the formation of the autophagosome.

Caption: this compound disrupts the inhibitory Bcl-2/Beclin 1 complex to induce autophagy.

Quantitative Data Presentation

The following table summarizes representative quantitative data from a Western blot analysis of LC3-II conversion in cells treated with this compound for 24 hours. Data is presented as the mean ratio of LC3-II to the loading control (GAPDH) ± standard deviation (SD) from three independent experiments. To accurately measure autophagic flux, cells were also treated with Bafilomycin A1 (Baf A1), a lysosomal inhibitor that prevents the degradation of LC3-II. An increase in the LC3-II/GAPDH ratio in the presence of Baf A1 indicates an increase in autophagosome synthesis.

| Treatment Group | Concentration (µM) | LC3-II/GAPDH Ratio (Mean ± SD) |

| Vehicle Control (DMSO) | - | 0.25 ± 0.05 |

| Vehicle Control + Baf A1 | - | 0.85 ± 0.10 |

| This compound | 5 | 0.60 ± 0.08 |

| This compound + Baf A1 | 5 | 1.50 ± 0.15 |

| This compound | 10 | 0.95 ± 0.12 |

| This compound + Baf A1 | 10 | 2.20 ± 0.20 |

| This compound | 20 | 1.30 ± 0.18 |

| This compound + Baf A1 | 20 | 3.10 ± 0.25 |

Experimental Protocols

Materials and Reagents

-

Cell Line: HeLa, U2OS, or other suitable cell line

-

Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Bafilomycin A1 (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4x)

-

SDS-PAGE Gels (e.g., 4-20% gradient gels)

-

PVDF Membranes

-

Transfer Buffer

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-LC3B antibody

-

Mouse anti-GAPDH antibody (or other suitable loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Enhanced Chemiluminescence (ECL) Substrate

-

Chemiluminescence Imaging System

Experimental Workflow

Caption: Step-by-step workflow for Western blot analysis of LC3-II conversion.

Detailed Protocol

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Allow cells to adhere overnight.

-

Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 24 hours).

-

For autophagic flux analysis, add Bafilomycin A1 (e.g., 100 nM) to the designated wells for the last 2-4 hours of the this compound treatment.

-

-

Cell Lysis and Protein Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (total protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel at an appropriate voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with primary antibodies against LC3B (e.g., 1:1000 dilution) and GAPDH (e.g., 1:5000 dilution) in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's protocol and incubate the membrane for the recommended time.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for LC3-II and GAPDH using image analysis software (e.g., ImageJ).

-

Normalize the LC3-II band intensity to the corresponding GAPDH band intensity for each sample.

-

Troubleshooting and Considerations

-

LC3-I and LC3-II Band Separation: Ensure optimal gel percentage and running conditions to achieve clear separation of the LC3-I and LC3-II bands.

-

Antibody Specificity: Use a well-validated antibody for LC3B to avoid non-specific bands.

-

Loading Control: GAPDH is a common loading control; however, its expression may be altered under certain conditions. It is advisable to validate the stability of the chosen loading control for the specific experimental setup.

-

Autophagic Flux: The inclusion of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine is crucial to distinguish between an increase in autophagosome formation and a blockage in their degradation.[1]

-

Data Interpretation: An increase in the LC3-II/loading control ratio, especially in the presence of a lysosomal inhibitor, is indicative of induced autophagy.[1] A decrease in the level of p62/SQSTM1, a protein that is degraded by autophagy, can also be used as an additional marker for increased autophagic flux.

References

Application Notes and Protocols: Co-treatment of BRD1991 with Lysosomal Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a cellular self-degradation process essential for maintaining homeostasis, which can be co-opted by cancer cells for survival. Targeting this pathway presents a promising avenue for anticancer therapy. BRD1991 is a novel small molecule that induces autophagy by selectively disrupting the inhibitory interaction between Beclin 1 and Bcl-2.[1] Lysosomal inhibitors, such as chloroquine and bafilomycin A1, block the final degradative stage of autophagy. The co-treatment of an autophagy inducer like this compound with a lysosomal inhibitor can lead to the massive accumulation of dysfunctional autophagosomes, a state that can be cytotoxic to cancer cells. This document provides detailed application notes and protocols for investigating the effects of co-treating cells with this compound and lysosomal inhibitors.

Mechanism of Action

This compound initiates autophagy by binding to the BH3 domain-binding groove of Bcl-2, thereby disrupting its interaction with Beclin 1. This frees Beclin 1 to associate with the Class III PI3K complex (PI3KC3), which is crucial for the nucleation of the autophagosome. Lysosomal inhibitors, on the other hand, act at the terminal stage of the autophagic pathway. Chloroquine, a lysosomotropic agent, increases the lysosomal pH, thereby inhibiting the activity of degradative enzymes. Bafilomycin A1 is a more specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which is responsible for acidifying the lysosome. By preventing lysosomal degradation, these inhibitors cause the accumulation of autophagosomes.

Signaling Pathway of this compound-Induced Autophagy and Lysosomal Inhibition

Caption: Signaling pathway of this compound-induced autophagy and its inhibition by lysosomal inhibitors.

Data Presentation

The following table summarizes hypothetical quantitative data from an experiment investigating the co-treatment of a cancer cell line with this compound and a lysosomal inhibitor.

| Treatment Group | LC3-II/GAPDH Ratio (Fold Change) | p62/GAPDH Ratio (Fold Change) | GFP-LC3 Puncta per Cell (Mean ± SD) | Cell Viability (%) |

| Vehicle Control | 1.0 | 1.0 | 2 ± 0.5 | 100 |

| This compound (10 µM) | 2.5 | 0.6 | 15 ± 2.1 | 85 |

| Chloroquine (25 µM) | 3.0 | 2.8 | 18 ± 3.5 | 90 |

| This compound + Chloroquine | 5.8 | 4.5 | 45 ± 5.2 | 40 |

| Bafilomycin A1 (50 nM) | 3.5 | 3.2 | 22 ± 2.8 | 92 |

| This compound + Bafilomycin A1 | 6.5 | 5.1 | 55 ± 6.1 | 35 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., HeLa, MCF-7, U87-MG).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 24-well plates with coverslips for immunofluorescence).

-

Allow cells to adhere and reach 60-70% confluency.

-

Treat cells with this compound (e.g., 10 µM) and/or a lysosomal inhibitor (e.g., 25 µM chloroquine or 50 nM bafilomycin A1) for the desired time period (e.g., 6, 12, or 24 hours). A vehicle control (e.g., DMSO) should be included.

-

Western Blotting for Autophagy Markers

-

Objective: To quantify the levels of LC3-II (a marker of autophagosome formation) and p62/SQSTM1 (an autophagy substrate that is degraded in autolysosomes).

-

Procedure:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software. The ratio of LC3-II to the loading control is a measure of autophagosome number. A decrease in p62 levels indicates successful autophagic degradation, while an increase upon co-treatment with a lysosomal inhibitor confirms autophagic flux.

-

Immunofluorescence for GFP-LC3 Puncta

-

Objective: To visualize and quantify the formation of autophagosomes.

-

Procedure:

-

Transfect cells with a GFP-LC3 expression vector.

-

Seed the transfected cells on coverslips in a 24-well plate.

-

Treat the cells as described in Protocol 1.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

-

Visualize the cells using a fluorescence microscope.

-

Count the number of GFP-LC3 puncta (dots) per cell in multiple fields of view. An increase in the number of puncta indicates an accumulation of autophagosomes.

-

Cell Viability Assay

-

Objective: To determine the cytotoxic effect of the co-treatment.

-

Procedure:

-

Seed cells in a 96-well plate.

-

Treat the cells with this compound and/or a lysosomal inhibitor for the desired duration.

-

Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Experimental Workflow

Caption: A generalized experimental workflow for assessing autophagic flux and cell viability.

Conclusion

The co-treatment of this compound with lysosomal inhibitors provides a powerful strategy to study autophagic flux and to potentially induce cancer cell death. The protocols outlined in this document offer a framework for researchers to investigate this promising therapeutic approach. It is recommended to optimize drug concentrations and treatment times for each specific cell line and experimental setup.

References

Application Notes and Protocols for Determining Optimal BRD1991 Concentration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of BRD1991, a selective disruptor of the Beclin 1/Bcl-2 interaction, for in vitro experiments. The protocols outlined below will enable researchers to establish a therapeutic window where this compound effectively induces autophagy without causing significant cytotoxicity.

Introduction

This compound is a small molecule compound that promotes autophagy by selectively interfering with the binding of Beclin 1 to Bcl-2.[1][2] This interaction is a key regulatory point in the autophagy pathway, where the sequestration of Beclin 1 by Bcl-2 inhibits the initiation of autophagosome formation.[3][4] By disrupting this complex, this compound liberates Beclin 1, allowing it to participate in the class III phosphatidylinositol 3-kinase (PI3KC3) complex, which is essential for the nucleation of the autophagosomal membrane and subsequent induction of autophagic flux.[4][5][6]

The selective nature of this compound, which favors the disruption of the Beclin 1/Bcl-2 interaction over that of pro-apoptotic proteins like Bax with Bcl-2, suggests a window for inducing autophagy without triggering apoptosis.[2] However, at higher concentrations, off-target effects or excessive autophagy can lead to cytotoxicity.[2] Therefore, it is crucial to determine the optimal concentration range for this compound in each specific cell line and experimental context.

These notes provide detailed protocols for conducting dose-response experiments to identify the optimal concentration of this compound for maximizing autophagy induction while minimizing cell death.

Data Presentation

Quantitative Data Summary for this compound

| Parameter | Value | Cell Line | Assay | Source |

| IC50 (Beclin 1/Bcl-2 binding) | Micromolar (µM) range | In vitro | AlphaLISA | [2] |

| Effective Concentration (Autophagy Induction) | 20 µM | HeLa/GFP-LC3 | GFP-LC3 puncta formation | [1][2] |

| Cytotoxicity | Mild at 20 µM | HeLa | CellTiter-Glo | [2] |

| Dose-Response Range Tested | 156 nM to 10 µM | In vitro | AlphaLISA | [2] |

Signaling Pathway

Caption: this compound disrupts the inhibitory Beclin 1/Bcl-2 complex, inducing autophagy.

Experimental Protocols

To determine the optimal concentration of this compound, a two-pronged approach is recommended: first, assess its cytotoxic profile across a range of concentrations, and second, quantify the induction of autophagy within a non-toxic concentration range.

Experimental Workflow

Caption: Workflow for determining the optimal experimental concentration of this compound.

Cell Culture and Treatment

This protocol is a general guideline and should be optimized for the specific cell line being used.

Materials:

-

Selected mammalian cell line (e.g., HeLa, HEK293, or a cell line relevant to the research area)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear or white-walled microplates (for cytotoxicity and luminescence-based assays)

-

Glass coverslips in 24-well plates (for fluorescence microscopy)

-

6-well plates (for Western blotting)

Procedure:

-

Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

For cytotoxicity and autophagy assays, seed the cells into 96-well plates, 24-well plates with coverslips, or 6-well plates at a density that will result in 70-80% confluency at the time of analysis. Allow cells to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 50 µM.[2][7] It is important to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24 to 48 hours). A 24-hour incubation is a common starting point.[1][2]

Cytotoxicity Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Procedure:

-

After the treatment period, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Autophagy Induction Assays

It is recommended to use at least two different methods to reliably measure autophagy.[8][9]

This method relies on the visualization of the translocation of microtubule-associated protein 1A/1B-light chain 3 (LC3) to autophagosomes.

Procedure:

-

Use cells stably expressing a GFP-LC3 fusion protein.

-

Following treatment with this compound, wash the cells on coverslips twice with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Visualize the cells using a fluorescence microscope.

-

Capture images from multiple random fields for each treatment condition.

-

Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an increase in autophagosome formation.[2]

This assay measures the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.[8][9] To measure autophagic flux, it is crucial to perform the experiment in the presence and absence of a lysosomal inhibitor like Bafilomycin A1.[2]

Procedure:

-

In a parallel experiment, treat cells in 6-well plates with this compound as described above. For each this compound concentration, have a corresponding well that is also treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2-4 hours of the this compound treatment.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities for LC3-I and LC3-II. The accumulation of LC3-II in the presence of a lysosomal inhibitor provides a measure of autophagic flux.[2][9]

Data Analysis and Interpretation

-

Cytotoxicity: Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. Determine the concentration at which viability drops significantly (e.g., below 80-90%).

-

Autophagy Induction:

-

GFP-LC3 Puncta: Plot the average number of puncta per cell against the this compound concentration.

-

LC3 Western Blot: Plot the ratio of LC3-II/LC3-I or the intensity of the LC3-II band against the this compound concentration. The autophagic flux can be determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

-

-

Optimal Concentration: The optimal concentration of this compound will be the one that gives a robust induction of autophagy (a significant increase in GFP-LC3 puncta or LC3-II accumulation) without causing substantial cytotoxicity. This is typically the peak of the autophagy induction curve that falls within the non-toxic concentration range determined by the viability assay. Based on existing literature, a starting point for effective concentration is around 20 µM, but this should be empirically determined for each cell line.[1][2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Beclin 1 network regulates autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Beclin 1 interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Autophagosome targeting and membrane curvature sensing by Barkor/Atg14(L) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. awsprod-cellsignal.com [awsprod-cellsignal.com]

- 7. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BRD1991 in High-Throughput Screening for Autophagy Modulators

Audience: Researchers, scientists, and drug development professionals.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis.[1][2][3] Its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases, making it an attractive target for therapeutic intervention.[4][5][6] High-throughput screening (HTS) has emerged as a powerful tool for identifying novel small-molecule modulators of autophagy.[5][6][7] This document provides detailed application notes and protocols for the use of BRD1991, a small molecule identified from a high-throughput screen, as a modulator of autophagy. This compound induces autophagy by disrupting the interaction between Beclin 1 and Bcl-2, a key negative regulatory step in the autophagy pathway.[1]

Mechanism of Action of this compound

Under basal conditions, the autophagy protein Beclin 1 is inhibited through its interaction with the anti-apoptotic protein Bcl-2.[1] The disruption of this Beclin 1/Bcl-2 complex is a critical step for the initiation of autophagy.[1] this compound was identified in a screen for compounds that specifically disrupt this protein-protein interaction. By binding to Bcl-2, this compound releases Beclin 1, allowing it to participate in the formation of the autophagosome, thereby inducing autophagic flux.[1]

References

- 1. High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Screens To Identify Autophagy Inducers That Function by Disrupting Beclin 1/Bcl-2 Binding. | Broad Institute [broadinstitute.org]

- 3. An Overview of the Molecular Mechanism of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Throughput Techniques for Autophagy Research | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. High throughput screening for drug discovery of autophagy modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High throughput screening for autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting BRD1991 experimental results

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BRD1991, a selective disruptor of the Beclin 1/Bcl-2 complex that induces autophagy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound selectively disrupts the interaction between Beclin 1 and Bcl-2.[1][2][3] Under basal conditions, Bcl-2 sequesters Beclin 1, inhibiting its function in the autophagy pathway. By binding to the hydrophobic groove of Bcl-2, this compound prevents this interaction, freeing Beclin 1 to participate in the initiation of autophagy.[4] Unlike other BH3 mimetics such as ABT-737, this compound is selective for the Beclin 1/Bcl-2 interaction and does not significantly disrupt the Bax/Bcl-2 or Bim/Bcl-2 interactions at effective concentrations, thus inducing autophagy without triggering apoptosis.[2][4]

Q2: What is the expected outcome of this compound treatment on cells?

A2: Treatment with this compound is expected to induce autophagic flux.[1][2] This can be observed through several key cellular changes:

-

An increase in the formation of autophagosomes, which can be visualized as puncta in cells expressing fluorescently-tagged LC3 (e.g., GFP-LC3).[4]

-

An increase in the conversion of the cytosolic form of LC3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), detectable by Western blot.[4]

-

At effective concentrations for autophagy induction, this compound should exhibit minimal cytotoxicity and not induce markers of apoptosis, such as PARP cleavage.[4]

Q3: What are the recommended working concentrations for this compound?

A3: Based on published studies, effective concentrations for inducing autophagy in cell culture are typically in the micromolar range. For example, a concentration of 20 μM for 24 hours has been shown to induce complete autophagic flux in HeLa/GFP-LC3 cells.[1] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.

Q4: How should I dissolve and store this compound?

A4: this compound is soluble in DMSO, with a stock solution of 10 mM being common.[2] For storage, the solid powder should be kept at -20°C for up to 12 months. In solvent, it is recommended to store at -80°C for up to 6 months.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: No induction of autophagy is observed after this compound treatment.

| Possible Cause | Recommended Solution |

| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations may vary between cell types. |

| Insufficient Treatment Time | Conduct a time-course experiment to identify the optimal treatment duration. Autophagic flux is a dynamic process, and key markers may be transient. |

| Incorrect Assessment of Autophagic Flux | The accumulation of autophagosomes can indicate either an induction of their formation or a blockage in their degradation. It is crucial to assess autophagic flux by including a lysosomal inhibitor control, such as Bafilomycin A1. An increase in LC3-II levels in the presence of this compound and Bafilomycin A1, compared to Bafilomycin A1 alone, confirms an increase in autophagic flux.[4] |

| Compound Inactivity | Ensure the compound has been stored correctly to prevent degradation. If possible, verify the activity of the compound in a positive control cell line known to respond to this compound. |

| Cell Line Insensitivity | The cellular machinery for autophagy can vary between cell lines. Consider testing a different cell line or exploring the expression levels of key autophagy-related proteins like Beclin 1 and Bcl-2 in your current model. |

Issue 2: Significant cell death is observed after this compound treatment.

| Possible Cause | Recommended Solution |

| Concentration Too High | High concentrations of this compound (>20 μM) may lead to off-target effects and cytotoxicity.[4] Reduce the concentration and perform a dose-response curve to find a concentration that induces autophagy with minimal impact on cell viability. |

| Prolonged Treatment Duration | Extended exposure to any compound can lead to cellular stress and death. Optimize the treatment time to the shortest duration required to observe the desired autophagic response. |

| Cell Line Sensitivity | Some cell lines may be more sensitive to perturbations in the Bcl-2 family of proteins. Assess cell viability using methods like MTT or trypan blue exclusion assays across a range of this compound concentrations. |

| Apoptosis Induction | Although this compound is designed to be selective, at very high concentrations it might disrupt other Bcl-2 interactions.[4] To confirm if the observed cell death is apoptotic, perform assays for markers like cleaved PARP or caspase-3 activity.[4] If apoptosis is confirmed, lower the concentration of this compound. |

Quantitative Data Summary

The following table summarizes the dose-response data for the inhibition of Beclin 1/Bcl-2 and Bax/Bcl-2 interactions by this compound and the control compound ABT-737.

| Compound | Target Interaction | IC50 (μM) | Selectivity Window |

| This compound | Beclin 1/Bcl-2 | ~10-20 | Selective for Beclin 1/Bcl-2 |

| Bax/Bcl-2 | >20 | ||

| ABT-737 | Beclin 1/Bcl-2 | <1 | Non-selective |

| Bax/Bcl-2 | <1 |

Data synthesized from dose-response curves presented in Chiang et al., 2018.[4]

Experimental Protocols

1. GFP-LC3 Puncta Formation Assay

This method is used to visualize the formation of autophagosomes.

-

Cell Seeding: Plate cells stably expressing GFP-LC3 on glass coverslips or in glass-bottom dishes. Allow the cells to adhere overnight.

-

Treatment: Treat the cells with the desired concentration of this compound, a vehicle control (DMSO), and a positive control (e.g., starvation medium). For assessing autophagic flux, include a condition with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of the experiment, both alone and in combination with this compound.

-

Fixation and Staining: After the treatment period, wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100. If desired, counterstain the nuclei with DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Quantification: Count the number of GFP-LC3 puncta per cell. A significant increase in the number of puncta in this compound-treated cells compared to the vehicle control indicates the induction of autophagosome formation. An even greater number of puncta in the cells treated with both this compound and Bafilomycin A1 confirms an increase in autophagic flux.

2. Western Blot for LC3 Conversion

This method quantifies the conversion of LC3-I to LC3-II.

-

Cell Lysis: After treatment as described above (including Bafilomycin A1 controls), wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II). Transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody against LC3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the LC3-II/actin ratio in this compound-treated cells indicates the induction of autophagy.

Visualizations

Caption: Mechanism of action of this compound in inducing autophagy.

Caption: General experimental workflow for assessing this compound-induced autophagy.

Caption: Troubleshooting decision tree for this compound experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Beclin 1/Bcl-2 inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing BRD1991 Concentration to Avoid Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing BRD1991, a small molecule disruptor of the Beclin 1/Bcl-2 complex, while minimizing potential cytotoxic effects. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research and development endeavors.

Quick Reference: this compound Properties

| Property | Value |

| Primary Target | Beclin 1/Bcl-2 Interaction |

| Mechanism of Action | Induces autophagy by disrupting the inhibitory interaction between Beclin 1 and Bcl-2.[1][2] |

| Reported Effective Concentration | 10-20 µM for autophagy induction in HeLa cells. |

| Observed Cytotoxicity | Mild cytotoxicity reported at 20 µM in HeLa cells.[3] |

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in my experiments?

A1: Based on published data, a starting concentration range of 1-20 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment in your specific cell line to determine the optimal concentration that induces autophagy with minimal impact on cell viability.

Q2: I am observing significant cell death at concentrations expected to induce autophagy. What could be the cause?

A2: Several factors could contribute to unexpected cytotoxicity:

-

Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors. Your cell line may be more sensitive to this compound than those reported in the literature.

-

Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cells (typically ≤0.1%). Always include a vehicle-only control in your experiments.

-

Compound Stability: this compound may degrade in culture medium over long incubation periods. Prepare fresh dilutions from a stable stock solution for each experiment.

-

Off-Target Effects: At higher concentrations, small molecules can have off-target effects that may contribute to cytotoxicity.[4]

Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?

A3: An Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is the standard method to differentiate between apoptotic and necrotic cell death.[5][6][7]

-

Early Apoptosis: Annexin V positive, PI negative.[8]

-

Late Apoptosis/Necrosis: Annexin V positive, PI positive.[8]

-

Necrosis: Annexin V negative, PI positive.[8]

Q4: What are the key signaling pathways I should be aware of when using this compound?

A4: this compound primarily targets the interaction between Beclin 1 and Bcl-2, which is a critical regulatory point for both autophagy and apoptosis.[1][2][9][10] Understanding this pathway is essential for interpreting your results.

Troubleshooting Guide: Cytotoxicity and Cell Viability Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High cell death at expected active concentrations | Cell line is highly sensitive to this compound. Solvent concentration is too high. Compound has degraded. | Perform a dose-response curve to determine the IC50 value for your specific cell line. Ensure the final solvent concentration is ≤0.1% and include a vehicle control. Prepare fresh dilutions of this compound for each experiment. |

| Inconsistent IC50 values between experiments | Variations in cell seeding density. Inconsistent incubation times. Pipetting errors. | Ensure a homogenous cell suspension and consistent seeding density. Standardize the incubation time for all experiments. Use calibrated pipettes and consider serial dilutions for accuracy.[11] |

| No observable effect on cell viability, even at high concentrations | The cell line may be resistant to this compound-induced cytotoxicity. The chosen viability assay is not sensitive enough. | Confirm the expression of Bcl-2 and Beclin 1 in your cell line. Consider using a more sensitive assay, such as a real-time live-cell imaging system. |

Experimental Protocols

Protocol 1: Determining the Dose-Response and IC50 of this compound using a Luminescent ATP-based Assay (e.g., CellTiter-Glo®)

This protocol outlines the steps to assess the cytotoxic effect of this compound and determine its half-maximal inhibitory concentration (IC50).

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

Luminescent ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells and perform a cell count. c. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL). d. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. e. Incubate the plate for 24 hours to allow cells to attach.

-

Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is a logarithmic dilution from 0.1 µM to 100 µM. b. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only). c. Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubation: a. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Data Acquisition and Analysis: a. Follow the manufacturer's instructions for the luminescent ATP-based assay. b. Measure the luminescence of each well using a plate reader. c. Subtract the average luminescence of the no-cell control from all other wells. d. Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%. e. Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.[12][13][14][15]

Protocol 2: Differentiating Apoptosis and Necrosis using Annexin V/PI Staining

This protocol allows for the differentiation of viable, apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: a. Harvest both adherent and floating cells from your control and this compound-treated cultures. b. Centrifuge the cell suspension and discard the supernatant. c. Wash the cells twice with cold PBS.

-

Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the cells by flow cytometry within one hour of staining. c. Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

Signaling Pathways and Experimental Workflows

Beclin 1/Bcl-2 Interaction in Autophagy and Apoptosis

This compound acts at a critical juncture between cell survival and cell death pathways. The following diagram illustrates the central role of the Beclin 1/Bcl-2 interaction.

Caption: this compound disrupts the Beclin 1:Bcl-2 complex, promoting autophagy.

Experimental Workflow for Optimizing this compound Concentration

The following diagram outlines a logical workflow for determining the optimal, non-toxic concentration of this compound for your experiments.

Caption: Workflow for determining the optimal concentration of this compound.

References

- 1. Regulation of the Autophagic Bcl-2/Beclin 1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High Throughput Screens to Identify Autophagy Inducers that Function by Disrupting Beclin 1/Bcl-2 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bosterbio.com [bosterbio.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dose-response and threshold effects in cytotoxicity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Study of dose-response relationship in contact sensitivity using an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Forecasting cell death dose-response from early signal transduction responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

BRD1991 in DMSO: A Technical Guide to Stability and Solubility

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and solubility of BRD1991 in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).

Q2: What is the solubility of this compound in DMSO?

A2: this compound has a reported solubility of 10 mM in DMSO.[1]

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution, it is recommended to dissolve the solid powder of this compound in a sufficient volume of high-purity DMSO to achieve the desired concentration, for example, 10 mM. Ensure the solution is thoroughly mixed to achieve complete dissolution. For a detailed protocol, please refer to the "Experimental Protocols" section.

Q4: What are the recommended storage conditions for this compound?

A4: For optimal stability, this compound should be stored as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.[1] Once dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to 6 months or at -20°C for up to 6 months.[1]

Q5: How does this compound function?

A5: this compound is a small molecule that selectively disrupts the binding of Beclin 1 to Bcl-2.[1][2] This disruption induces autophagic flux with minimal cytotoxic effects.[1][2]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Precipitation observed in the this compound DMSO stock solution upon storage. | The storage temperature is too high, or the solution has undergone multiple freeze-thaw cycles. | Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles. Before use, gently warm the aliquot to room temperature and vortex briefly to ensure complete dissolution. |

| Inconsistent experimental results using this compound. | The compound may have degraded due to improper storage or handling. The presence of water in DMSO can also lead to compound degradation over time.[3][4] | Prepare fresh stock solutions regularly. Use high-purity, anhydrous DMSO to prepare solutions. Conduct a stability test of your stock solution if degradation is suspected. |

| Difficulty in dissolving this compound in DMSO at the desired concentration. | The solubility limit may have been exceeded, or the compound requires more time to dissolve. | Try preparing a more dilute stock solution. Gently warm the solution and vortex or sonicate briefly to aid dissolution. |

| Observed cytotoxicity at concentrations expected to be non-toxic. | The final concentration of DMSO in the cell culture medium may be too high. DMSO itself can have effects on cells.[5][6] | Ensure the final concentration of DMSO in your experimental setup is kept to a minimum, typically below 0.5%, and that the same concentration is used in your vehicle control. |

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

| Parameter | Value | Reference |

| Solubility in DMSO | 10 mM | [1] |

| Storage (Solid Powder) | -20°C (12 Months), 4°C (6 Months) | [1] |

| Storage (In Solvent) | -80°C (6 Months), -20°C (6 Months) | [1] |

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

-

Materials:

-

This compound (solid powder)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipette

-

-

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Calculate the required amount of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 608.56 g/mol .

-

Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

-

Cap the vial tightly and vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

-

Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -80°C.

-

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general method for researchers to assess the stability of their this compound stock solution over time and under different conditions.

-

Materials:

-

This compound in DMSO stock solution

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Appropriate mobile phase solvents

-

UV detector

-

-

Procedure:

-

Time-Zero Analysis: Immediately after preparing the this compound stock solution, take an aliquot and dilute it to a suitable concentration for HPLC analysis. This will serve as your baseline (T=0) measurement.

-

Storage: Store the remaining aliquots under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature, multiple freeze-thaw cycles).

-

Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

-

HPLC Analysis: Analyze the samples by HPLC. The stability is assessed by comparing the peak area of the this compound peak at each time point to the peak area at T=0. A decrease in the peak area suggests degradation. The appearance of new peaks may indicate the formation of degradation products.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

-

Visualizations

Caption: Workflow for assessing this compound stability in DMSO.

Caption: this compound mode of action in inducing autophagy.

References

- 1. This compound | Beclin 1/Bcl-2 inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

potential off-target effects of BRD1991 in cells

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BRD1991 in cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a novel small molecule identified to induce autophagy.[1] Its primary mechanism of action is the disruption of the protein-protein interaction between Beclin 1 and Bcl-2.[1] Under normal conditions, Bcl-2 sequesters Beclin 1, inhibiting its function in the initiation of autophagy.[1] By binding to the BH3 pocket of Bcl-2, this compound prevents this interaction, freeing Beclin 1 to participate in the autophagy pathway, leading to the formation of autophagosomes.[1]

Q2: What are the known off-target effects of this compound?

A2: The primary publication on this compound suggests a degree of selectivity. The compound was shown to selectively disrupt the Beclin 1/Bcl-2 interaction over the Bax/Bcl-2 and Bim/Bcl-2 interactions at lower concentrations.[1] However, at concentrations higher than 20 μM, it may disrupt the binding of Bcl-2 to other pro-apoptotic BH3 domain-containing molecules like Bax.[1] This could potentially lead to off-target effects related to the modulation of apoptosis. Comprehensive kinase profiling and broader toxicity studies for this compound are not yet publicly available.

Q3: My cells are showing signs of apoptosis after treatment with this compound. What could be the cause?

A3: If you observe apoptosis, it is possible that the concentration of this compound being used is high enough to cause off-target effects. At concentrations exceeding 20 μM, this compound may inhibit the interaction of Bcl-2 with pro-apoptotic proteins such as Bax.[1] This can lead to the induction of the apoptotic pathway. We recommend performing a dose-response experiment to determine the optimal concentration that induces autophagy with minimal cytotoxicity and apoptosis in your specific cell line.

Q4: How can I confirm that this compound is inducing autophagy in my cells?

A4: There are several well-established assays to confirm the induction of autophagy. A common method is to monitor the formation of GFP-LC3 puncta.[1] In this assay, an increase in the number of fluorescent puncta per cell indicates the formation of autophagosomes. Another method is to perform a Western blot analysis to detect the conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II.[1] To confirm an increase in autophagic flux, these experiments should be performed in the presence and absence of a lysosomal inhibitor like bafilomycin A1.[1]

Data Summary

Table 1: In Vitro Selectivity of this compound

| Interaction | IC50 (µM) |

| Beclin 1 / Bcl-2 | Micromolar range[1] |

| Bax BH3 peptide / Bcl-2 | > 20 µM[1] |

Note: Specific IC50 values for the Beclin 1/Bcl-2 interaction were not explicitly stated in the referenced publication but were described as being in the micromolar range.

Experimental Protocols

1. AlphaLISA Assay for Beclin 1/Bcl-2 Interaction Disruption

This protocol is a generalized procedure based on the description in the primary literature.[1]

-

Materials:

-

Recombinant Bcl-2 protein

-

Biotinylated Beclin 1 BH3 peptide

-

Streptavidin-coated Donor beads

-

Anti-tag antibody-conjugated Acceptor beads

-

This compound and control compounds

-

Assay buffer

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound and control compounds.

-

In a 384-well plate, add recombinant Bcl-2 protein and biotinylated Beclin 1 BH3 peptide.

-

Add the diluted compounds to the wells.

-

Incubate the mixture to allow for binding.

-

Add Streptavidin-coated Donor beads and anti-tag Acceptor beads.

-

Incubate in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

A decrease in the AlphaLISA signal indicates disruption of the Beclin 1/Bcl-2 interaction.

-

2. GFP-LC3 Puncta Formation Assay for Autophagy Induction

This protocol is a standard method for monitoring autophagy.[1]

-

Materials:

-

Cells stably expressing GFP-LC3

-

This compound and control compounds (e.g., DMSO, rapamycin)

-

Bafilomycin A1 (optional, for flux experiments)

-

Culture medium and supplements

-

Fluorescence microscope

-

-

Procedure:

-

Plate GFP-LC3 expressing cells in a suitable imaging dish or plate.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound or control compounds. For autophagic flux assessment, co-treat a set of wells with bafilomycin A1.

-

Incubate for a desired period (e.g., 6-24 hours).

-

Fix the cells with paraformaldehyde.

-

Image the cells using a fluorescence microscope.

-

Quantify the number of GFP-LC3 puncta per cell. An increase in puncta indicates autophagosome formation.

-

Visualizations

Caption: On-target mechanism of this compound in inducing autophagy.

Caption: Troubleshooting logic for on-target vs. off-target effects of this compound.

References

Technical Support Center: BRD1991-Induced Autophagy

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BRD1991 to induce autophagy. Our aim is to help you address inconsistencies and obtain reliable, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound-induced autophagy?

A1: this compound induces autophagy by selectively disrupting the interaction between Beclin 1 and Bcl-2.[1][2] Under basal conditions, Bcl-2 sequesters Beclin 1, inhibiting its function in the autophagy pathway. By binding to the BH3 domain of Bcl-2, this compound releases Beclin 1, allowing it to participate in the formation of the Class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagosome formation.[2][3]

Q2: At what concentration and for how long should I treat my cells with this compound?

A2: A common starting point for this compound is a concentration of 20 μM for 24 hours.[1][2] This concentration has been shown to induce complete autophagic flux in HeLa cells expressing GFP-LC3.[1] However, it's important to note that optimal concentrations and treatment times can vary depending on the cell line and experimental conditions. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Be aware that mild cytotoxicity has been observed at 20 μM in some cell lines.[2]

Q3: How can I be sure that the observed increase in autophagy markers is due to induction and not a blockage of the pathway?

A3: This is a critical question in autophagy research. An increase in autophagosomes (and markers like LC3-II) can signify either increased formation (induction) or decreased degradation (blockage). To distinguish between these possibilities, you should perform an autophagy flux assay.[4] This is typically done by treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as bafilomycin A1 or chloroquine.[5] A further increase in LC3-II levels in the presence of the inhibitor compared to this compound alone indicates a functional autophagic flux.[6]

Q4: Can this compound induce apoptosis?

A4: this compound was specifically identified as a compound that induces autophagy without triggering apoptosis or other forms of cell death at concentrations effective for autophagy induction.[1][2] Studies have shown that at concentrations of 10 and 20 μM, this compound does not induce cleavage of PARP, a marker of apoptosis.[2] However, as with any compound, off-target effects are possible at higher concentrations or in specific cellular contexts.

Troubleshooting Guide for Inconsistent this compound-Induced Autophagy

Inconsistent induction of autophagy can be a significant challenge. This guide addresses common issues and provides potential solutions.

Issue 1: High Variability Between Experiments

Potential Causes:

-

Cell Culture Conditions: Differences in cell confluency, passage number, and serum composition can all impact the basal level of autophagy and the cell's response to stimuli.[7]

-

Compound Stability: Improper storage or handling of this compound can lead to degradation and loss of activity.

-

Inconsistent Treatment Parameters: Variations in incubation times or final compound concentrations.

Solutions:

-

Standardize Cell Culture:

-

Use cells within a consistent and low passage number range.

-

Plate cells at a consistent density and allow them to adhere and stabilize for the same amount of time before treatment.

-

Use the same batch of serum for a set of experiments, as different lots can have varying levels of growth factors that affect mTOR signaling and autophagy.[7]

-

-

Proper Compound Handling:

-

Prepare fresh dilutions of this compound from a concentrated stock for each experiment.

-

Store the stock solution according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.

-

-

Precise Experimental Execution:

-

Use calibrated pipettes to ensure accurate dosing.

-

Ensure consistent incubation times for all conditions.

-

Issue 2: No or Weak Induction of Autophagy

Potential Causes:

-

Suboptimal Compound Concentration or Treatment Time: The standard 20 μM for 24 hours may not be optimal for your cell line.

-

Cell Line Resistance: Some cell lines may be inherently resistant to autophagy induction through the Beclin 1/Bcl-2 axis.

-

Insensitive Detection Method: The method used to assess autophagy may not be sensitive enough to detect changes.

Solutions:

-

Optimization: Perform a dose-response (e.g., 5, 10, 20, 40 μM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to find the optimal conditions for your cell line.

-

Positive Controls: Always include a known autophagy inducer, such as starvation (culturing in HBSS or EBSS) or rapamycin, to ensure your cells are capable of undergoing autophagy and your detection methods are working.

-

Multiple Assays: Use at least two different methods to assess autophagy. For example, combine Western blotting for LC3-II and p62 with fluorescence microscopy for GFP-LC3 puncta.

Issue 3: Accumulation of Autophagy Markers Suggests Blockage, Not Induction

Potential Causes:

-

Misinterpretation of Data: An increase in LC3-II alone is not sufficient to conclude autophagy induction.[4][8]

-

Off-Target Effects: At high concentrations or in certain cell types, this compound could potentially interfere with lysosomal function, although this has not been reported.

Solutions:

-

Perform Autophagy Flux Assays: As mentioned in the FAQs, this is essential. Treat cells with this compound with and without a lysosomal inhibitor like bafilomycin A1 (100 nM for the last 2-4 hours of treatment) or chloroquine (50 µM for the last 2-4 hours of treatment).[6] If this compound is truly inducing autophagy, you will see a significant accumulation of LC3-II in the co-treated samples compared to this compound alone.

-

Monitor p62/SQSTM1 Levels: p62 is a protein that is degraded by autophagy.[9] Therefore, induction of autophagy should lead to a decrease in p62 levels.[10] If you observe an increase in both LC3-II and p62, this strongly suggests a blockage in the autophagic pathway.

Data Presentation

Table 1: Expected Outcomes of this compound Treatment on Autophagy Markers

| Treatment Condition | LC3-II Levels | p62/SQSTM1 Levels | GFP-LC3 Puncta | Interpretation |

| Untreated Control | Basal | Basal | Low/Diffuse | Basal Autophagy |

| This compound (20 µM, 24h) | Increased | Decreased | Increased Puncta | Autophagy Induction |

| Bafilomycin A1 (100 nM, 4h) | Increased | Increased | Increased Puncta | Autophagy Blockage |

| This compound + Bafilomycin A1 | Further Increased (vs. This compound alone) | Increased/No Change | Increased Puncta | Functional Autophagic Flux |

Experimental Protocols

Protocol 1: Western Blotting for LC3-II and p62/SQSTM1

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Scrape the cells and collect the lysate.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet cell debris.[12]

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]

-

Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an ECL detection system.

-

-

Quantification:

-

Quantify the band intensities using densitometry software.

-

The key metric is the amount of LC3-II, often normalized to the loading control.[12]

-

Protocol 2: GFP-LC3 Puncta Formation Assay

-

Cell Culture and Transfection:

-

Plate cells stably or transiently expressing a GFP-LC3 fusion protein on glass coverslips or in imaging-quality multi-well plates.

-

If transiently transfecting, allow 24-48 hours for protein expression before treatment.

-

-

Treatment:

-

Treat cells with this compound and appropriate controls as per your experimental design.

-

-

Cell Fixation and Imaging:

-

After treatment, wash cells with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash cells with PBS.

-

Mount coverslips onto slides with a mounting medium containing DAPI to stain nuclei.

-

Acquire images using a fluorescence microscope.

-

-

Image Analysis:

-

Count the number of GFP-LC3 puncta per cell. An increase in puncta indicates the formation of autophagosomes.[13]

-

Alternatively, quantify the percentage of cells with a punctate GFP-LC3 pattern.

-

Automated image analysis software can provide more objective quantification.

-

Visualizations

Caption: this compound disrupts the inhibitory Bcl-2/Beclin 1 complex to induce autophagy.